

Application Notes and Protocols: N-(3,5-dibromophenyl)acetamide in Organic Synthesis

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Compound of Interest

Compound Name: **N-(3,5-dibromophenyl)acetamide**

Cat. No.: **B111340**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **N-(3,5-dibromophenyl)acetamide**, a key intermediate in the synthesis of complex organic molecules. This document details its preparation and its application in carbon-carbon bond formation and as a scaffold for kinase inhibitors, providing researchers with the necessary protocols and data for its effective utilization.

Physicochemical Properties

N-(3,5-dibromophenyl)acetamide is a solid organic compound that serves as a versatile building block in medicinal chemistry and materials science.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₇ Br ₂ NO
Molecular Weight	292.95 g/mol
CAS Number	119430-40-9
Appearance	White to off-white solid
Synonyms	N-Acetyl-3,5-dibromoaniline, 1-acetamido-3,5-dibromobenzene

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dibromophenyl)acetamide

This protocol describes the synthesis of **N-(3,5-dibromophenyl)acetamide** via the acylation of 3,5-dibromoaniline with acetic anhydride.^{[2][3]}

Reaction Scheme:

Materials:

- 3,5-dibromoaniline
- Acetic anhydride
- Concentrated Hydrochloric Acid (HCl)
- Sodium acetate
- Water
- Ethanol

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 3,5-dibromoaniline (1 equivalent) in water and a stoichiometric amount of concentrated HCl to facilitate dissolution.
- In a separate flask, prepare a solution of sodium acetate (1.2 equivalents) in water.
- To the solution of 3,5-dibromoaniline hydrochloride, add acetic anhydride (1 equivalent) and stir vigorously.
- Slowly add the sodium acetate solution to the reaction mixture. The **N-(3,5-dibromophenyl)acetamide** will begin to precipitate.
- Continue stirring for 30 minutes to ensure the reaction goes to completion.

- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol/water mixture to yield pure **N-(3,5-dibromophenyl)acetamide**.

Expected Yield and Purity:

Product	Yield (%)	Purity (%)
N-(3,5-dibromophenyl)acetamide	> 85	> 98

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(3,5-dibromophenyl)acetamide

This protocol details the use of **N-(3,5-dibromophenyl)acetamide** in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4][5][6] This reaction is fundamental in the synthesis of various pharmaceutical agents and functional materials.

Reaction Scheme:

Materials:

- **N-(3,5-dibromophenyl)acetamide**
- Arylboronic acid (e.g., phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water

Procedure:

- To a round-bottom flask, add **N-(3,5-dibromophenyl)acetamide** (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
- Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
- Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.03 equivalents), to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Yields for Suzuki-Miyaura Coupling:

Arylboronic Acid	Product	Yield (%)
Phenylboronic acid	N-(3-bromo-5-phenylphenyl)acetamide	70-85
4-Methoxyphenylboronic acid	N-(3-bromo-5-(4-methoxyphenyl)phenyl)acetamide	65-80
3-Thienylboronic acid	N-(3-bromo-5-(thiophen-3-yl)phenyl)acetamide	60-75

Application in Kinase Inhibitor Synthesis

N-(3,5-dibromophenyl)acetamide serves as a crucial scaffold in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The dibromo substitution

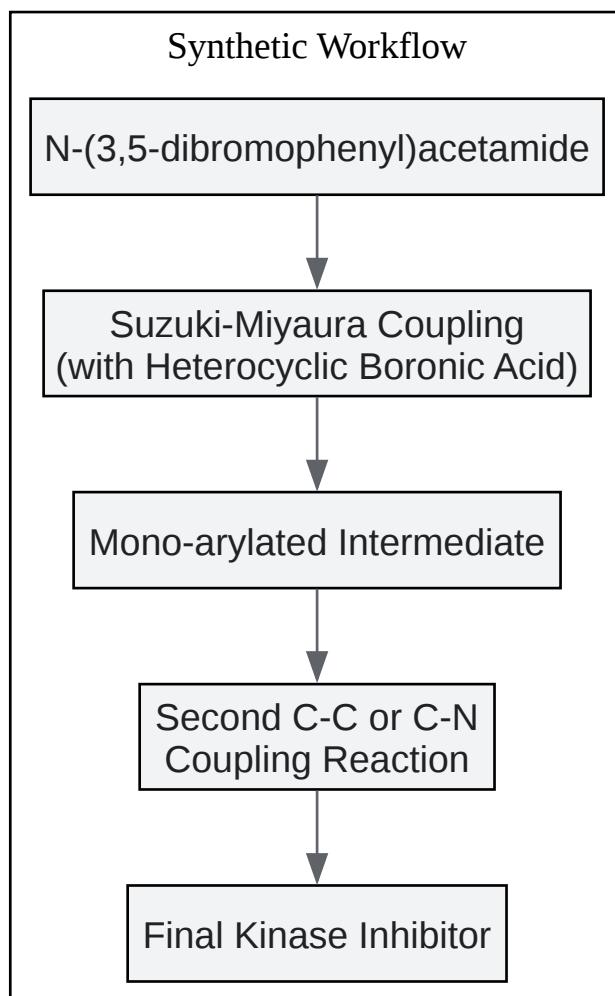
pattern allows for selective functionalization through reactions like the Suzuki-Miyaura coupling, enabling the construction of complex molecules that can target the ATP-binding site of kinases.

Targeting the RAF/MEK/ERK and TRK Signaling Pathways

One of the key signaling pathways implicated in cancer is the RAS-RAF-MEK-ERK pathway. Sorafenib, a multi-kinase inhibitor, targets RAF kinases in this pathway.^{[7][8][9]} Analogs of sorafenib can be synthesized using intermediates derived from **N-(3,5-dibromophenyl)acetamide**.

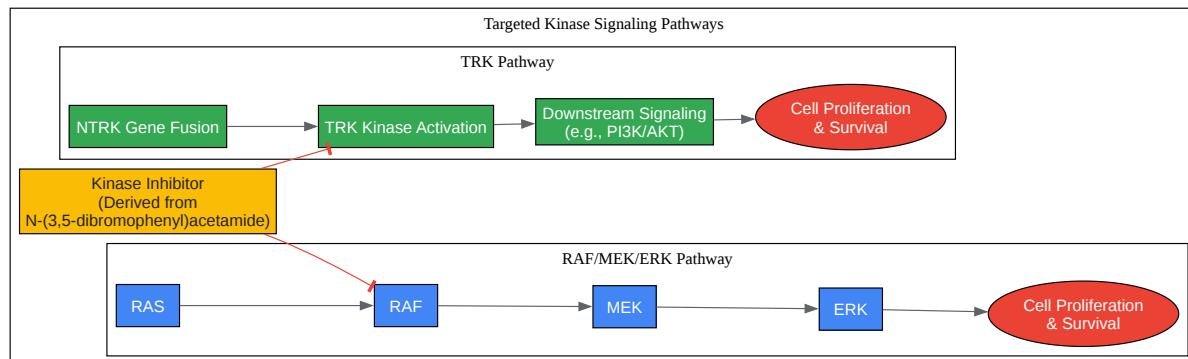
Similarly, Tropomyosin Receptor Kinase (TRK) fusions are oncogenic drivers in a variety of cancers.^{[10][11][12][13]} Small molecule inhibitors targeting TRK kinases have shown significant clinical benefit. The N-phenylacetamide moiety is a common feature in some of these inhibitors.

Below is a diagram illustrating the general workflow for the synthesis of a hypothetical kinase inhibitor using **N-(3,5-dibromophenyl)acetamide** as a starting material, followed by a diagram of the targeted signaling pathways.



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Caption: Synthetic workflow for a kinase inhibitor.



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